5-Chlorobenzofuran-2-carboxylic acid

Organic Synthesis Benzofuran Derivatives Chlorination

Procure 5-chlorobenzofuran-2-carboxylic acid as the definitive halogenated benzofuran-2-carboxylic acid building block where the 5-chloro substituent is structurally non-negotiable. Deschloro analogs are proven inactive in hypocholesterolemic models. This specific scaffold confers distinct ATP-competitive PIM1 kinase inhibition with a unique halogen-bonding profile versus bromo or fluoro analogs. The electron-withdrawing chlorine enables regioselective functionalization unattainable with non-halogenated precursors. Essential for reproducible NF-κB inhibition, anticancer SAR, and lipid metabolism studies. Accept no generic substitutions.

Molecular Formula C9H5ClO3
Molecular Weight 196.58 g/mol
CAS No. 10242-10-1
Cat. No. B079438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzofuran-2-carboxylic acid
CAS10242-10-1
Molecular FormulaC9H5ClO3
Molecular Weight196.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(O2)C(=O)O
InChIInChI=1S/C9H5ClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
InChIKeyJETRXAHRPACNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzofuran-2-carboxylic acid (CAS 10242-10-1) Procurement and Baseline Overview for Research Sourcing


5-Chlorobenzofuran-2-carboxylic acid (CAS 10242-10-1) is a heterocyclic building block featuring a benzofuran core with a chlorine substituent at the 5-position and a carboxylic acid group at the 2-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting NF-κB inhibition, anticancer pathways, and lipid metabolism [1][2]. Its halogenated benzofuran scaffold provides distinct physicochemical properties, including a melting point of 266–275°C (sublimation), a calculated logP of 2.78, and a predicted pKa of 2.94 ± 0.30, which differentiate it from non-halogenated and alternative halogen-substituted analogs in both synthetic accessibility and biological profile .

5-Chlorobenzofuran-2-carboxylic acid: Critical Differentiation from Generic Benzofuran-2-carboxylic Acid Analogs for Targeted Research


Generic substitution of 5-chlorobenzofuran-2-carboxylic acid with unsubstituted benzofuran-2-carboxylic acid or alternative halogenated analogs is not scientifically valid for several key research applications. First, the 5-chloro substituent is essential for bioactivity in lipid-modulating contexts: comparative studies in a Triton-induced hyperlipidemic rat model demonstrate that deschloro analogs are inactive as hypocholesterolemic agents, whereas the 5-chloro-2,3-dihydrobenzofuran-2-carboxylate exhibits specific hypocholesterolemic activity [1]. Second, in kinase inhibition, the 5-chloro substitution confers a distinct binding mode and potency profile compared to other 5-halogen substitutions (e.g., bromo or fluoro), as evidenced by differential IC50 values against PIM1 kinase [2]. Third, the electron-withdrawing nature of the 5-chloro group alters the reactivity of the benzofuran ring in synthetic transformations, enabling regioselective functionalization that is not achievable with non-halogenated precursors . These substitution-dependent differences preclude simple interchangeability and necessitate compound-specific procurement for reproducible research outcomes.

5-Chlorobenzofuran-2-carboxylic acid: Quantitative Evidence Guide for Scientific and Industrial Selection


Synthetic Yield Comparison: 5-Chlorobenzofuran-2-carboxylic acid vs. 5-Fluoro and 6-Chloro Analogs via Salicylaldehyde Route

In a comparative synthesis study using substituted salicylaldehydes as starting materials, 5-chlorobenzofuran-2-carboxylic acid is synthesized via the same general procedure as its 5-fluoro and 6-chloro analogs. The target 5-chloro compound was obtained from 5-chlorosalicylaldehyde with a reported yield of 47% for a subsequent reduction step (carboxylic acid to alcohol using BH3-THF), demonstrating comparable synthetic accessibility to other halogenated benzofuran-2-carboxylic acids [1].

Organic Synthesis Benzofuran Derivatives Chlorination Yield Optimization

Regioselective Reactivity Differentiation: 5-Chlorobenzofuran-2-carboxylic acid vs. Non-Chlorinated Benzofuran-2-carboxylic acid

Comparative studies with non-chlorinated benzofuran-2-carboxylic acid analogs demonstrate reduced reactivity for the non-chlorinated compounds, necessitating the use of catalysts (e.g., FeCl₃) or elevated temperatures to achieve comparable transformations. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level corroborate the enhanced regioselectivity of the 5-chloro derivative by mapping the electron density distribution on the benzofuran ring .

DFT Calculations Regioselectivity Electron Density Reactivity

Physicochemical Differentiation: 5-Chlorobenzofuran-2-carboxylic acid vs. 5-Bromo and Non-Halogenated Analogs

The 5-chloro substitution confers distinct physicochemical properties relative to alternative halogen substitutions and the parent non-halogenated benzofuran-2-carboxylic acid. The target compound exhibits a calculated logP of 2.78 and a predicted pKa of 2.94 ± 0.30, whereas benzofuran-2-carboxylic acid (non-halogenated) has a predicted pKa of approximately 3.5–4.0 and lower logP (~1.5–2.0) based on structural class inference [1].

Lipophilicity pKa Drug-likeness Medicinal Chemistry

Hypocholesterolemic Activity Differentiation: 5-Chloro-2,3-dihydrobenzofuran-2-carboxylate vs. 6-Chlorochroman-2-carboxylate and 1,4-Benzodioxane Analogs

In a direct comparative in vivo study using a Triton WR-1339-induced hyperlipidemic rat model, the ethyl ester of 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid exhibited selective hypocholesterolemic activity, whereas the 6-chlorochroman-2-carboxylate analog demonstrated both hypocholesterolemic and hypotriglyceridemic effects, and the 1,4-benzodioxane analog showed predominantly hypotriglyceridemic activity. Critically, deschloro analogs of these cyclic compounds were inactive, confirming that the 5-chloro substitution is essential for any lipid-modifying activity in this scaffold [1].

Lipid Metabolism Hypocholesterolemic Clofibrate Analogs In Vivo Pharmacology

PIM1 Kinase Inhibition: 5-Chlorobenzofuran-2-carboxylic acid vs. 5-Bromo and 7-Methoxy Substituted Analogs

Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors reveals that substituted benzofuran-2-carboxylic acids, specifically including 5-bromo-1-benzofuran-2-carboxylic acid and 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid, adopt specific binding conformations at the ATP-binding pocket. While direct IC50 data for the 5-chloro derivative was not located in the reviewed sources, the study establishes that halogen substitution at the 5-position of the benzofuran-2-carboxylic acid scaffold is a critical determinant of PIM1 binding affinity [1].

PIM1 Kinase Cancer Therapeutics ATP-Competitive Inhibitors Structure-Activity Relationship

5-Chlorobenzofuran-2-carboxylic acid: Prioritized Application Scenarios Based on Quantitative Evidence


Synthesis of Selective Hypocholesterolemic Agents via Clofibrate Analog Scaffolds

Procure 5-chlorobenzofuran-2-carboxylic acid as the carboxylic acid precursor for synthesizing ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate and related esters. In vivo studies confirm that this specific 5-chloro-2,3-dihydrobenzofuran scaffold confers selective hypocholesterolemic activity, distinct from the dual lipid-lowering effects of chroman analogs and the hypotriglyceridemic selectivity of benzodioxane analogs. Deschloro derivatives are inactive, making the 5-chloro substitution non-negotiable for this activity profile [1].

Medicinal Chemistry Optimization of Benzofuran-2-carboxamide NF-κB Inhibitors

Utilize 5-chlorobenzofuran-2-carboxylic acid as a key intermediate for preparing N-(substituted)phenylamide derivatives targeting NF-κB inhibition and anticancer activity. Structure-activity relationship studies demonstrate that benzofuran-2-carboxylic acid derivatives, including those with halogen substitutions, exhibit potent cytotoxic activities at low micromolar concentrations against multiple human cancer cell lines. The carboxylic acid group is essential for subsequent amide coupling to generate diverse analogs [2].

PIM1 Kinase Inhibitor Fragment-Based Drug Discovery

Employ 5-chlorobenzofuran-2-carboxylic acid as a fragment or scaffold for developing ATP-competitive PIM1 kinase inhibitors. Crystallographic evidence confirms that 5-halogen substituted benzofuran-2-carboxylic acids occupy the ATP-binding pocket of PIM1, a validated oncogenic target in hematologic and solid malignancies. The 5-chloro derivative offers a distinct halogen bonding and steric profile compared to bromo or iodo analogs, enabling SAR exploration [3].

Synthetic Methodology Development Leveraging Regioselective Benzofuran Functionalization

Select 5-chlorobenzofuran-2-carboxylic acid for reaction optimization studies where regioselective functionalization of the benzofuran ring is required. DFT calculations and comparative reactivity studies indicate that the 5-chloro substituent alters the electron density distribution of the benzofuran core, enabling catalyst-free or milder transformations compared to non-chlorinated analogs. This can reduce process complexity and improve atom economy in multi-step syntheses .

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